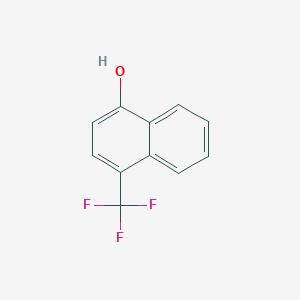

1-(Trifluoromethyl)-4-naphthol

Cat. No. B8754989

M. Wt: 212.17 g/mol

InChI Key: MMJAAHSLGSHYCF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04845258

Procedure details

A strip of aluminum foil weighing 278 mg (10 mmol) was amalgamated by immersion in a solution of 2% mercuric chloride in water for 15 seconds, washed with absolute ethanol followed by diethyl ether, cut into small pieces, and added to a solution of 353 mg (1.0 mmol) of 1,4-dihydro-1-oxo-4-triethylsiloxy-4-trifluoromethylnaphthalene in 10 mL of 10% water - 90% tetrahydrofuran. The resulting mixture was heated at 70° C. for 1.5 hours, allowed to cool to room temperature, and filtered. The filter cake was washed with diethyl ether. Concentration of the combined filtrates gave a residue which was poured into 25 mL of water. The aqueous mixture was extracted with three 10 mL portions of dichloromethane. Combination, drying (MgSO4), and concentration of the organic layers gave a residue which was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane), affording 190 mg (90% yield) of 4-trifluoromethyl-1-naphthol as a white solid. An analytical sample was obtained by recrystallization from dichloromethane-hexane: mp 132°-133° C.; 1H NMR (CDCl3) δ 5.50 (broad s, 1H), 6.79 (d, 1H, J=8 Hz), 7.50-7.80 (m, 3H), 8.10-8.45 (m, 2H); 19F NMR (CDCl3, relative to CFCl3) -59.5 ppm (s); IR (KBr) 3327, 1580, 1385, 1355, 1327, 1260, 1251, 1241, 1195, 1178, 1146, 1120, 1111, 1101, 1056, 767, cm-1 ; mass spectrum (70 eV) m/z (relative intensity) 212 (100, M+), 133 (32), 115 (100). Anal. Calcd. for C11H7F3O: C, 62.27; H, 3.33. Found: C, 61.82; H, 3.50.

[Compound]

Name

mercuric chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

1,4-dihydro-1-oxo-4-triethylsiloxy-4-trifluoromethylnaphthalene

Quantity

353 mg

Type

reactant

Reaction Step Three

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[Al].[O:2]=[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](O[Si](CC)(CC)CC)([C:13]([F:16])([F:15])[F:14])[CH:5]=[CH:4]1>O>[F:14][C:13]([F:15])([F:16])[C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([OH:2])=[CH:4][CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Two

[Compound]

|

Name

|

mercuric chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

1,4-dihydro-1-oxo-4-triethylsiloxy-4-trifluoromethylnaphthalene

|

|

Quantity

|

353 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C=CC(C2=CC=CC=C12)(C(F)(F)F)O[Si](CC)(CC)CC

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

washed with absolute ethanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Concentration of the combined filtrates gave a residue which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous mixture was extracted with three 10 mL portions of dichloromethane

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Combination, drying (MgSO4), and concentration of the organic layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a residue which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=CC=C(C2=CC=CC=C12)O)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 190 mg | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |